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Compound of Interest

Compound Name: N-(4-nitrophenyl)phthalimide

Cat. No.: B1295009 Get Quote

Introduction
N-(4-nitrophenyl)phthalimide is a significant organic compound featuring a planar phthalimide

ring system connected to a nitro-substituted phenyl group. This molecular architecture makes it

a valuable building block in medicinal chemistry and materials science. The electron-

withdrawing nature of both the phthalimide and nitrophenyl moieties imparts unique electronic

and chemical properties, influencing its reactivity and potential applications. Accurate structural

elucidation and confirmation of purity are paramount for any research or development involving

this compound. This guide provides an in-depth analysis of the core spectroscopic techniques

used to characterize N-(4-nitrophenyl)phthalimide: Nuclear Magnetic Resonance (NMR)

Spectroscopy, Infrared (IR) Spectroscopy, and Mass Spectrometry (MS). We will delve into the

interpretation of the spectral data, underpinned by established chemical principles, and provide

standardized protocols for data acquisition.

Molecular Structure and Synthesis
A precise understanding of the molecular structure is fundamental to interpreting spectroscopic

data. The atoms are numbered to facilitate clear assignments in the subsequent NMR analysis.

Caption: Molecular structure of N-(4-nitrophenyl)phthalimide.
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The most common and direct synthesis of N-(4-nitrophenyl)phthalimide involves the

condensation of phthalic anhydride with 4-nitroaniline. This reaction proceeds via a phthalamic

acid intermediate, which then undergoes cyclodehydration.
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Caption: General workflow for the synthesis of N-(4-nitrophenyl)phthalimide.

Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is the most powerful tool for elucidating the precise molecular structure of

organic compounds in solution. Both ¹H and ¹³C NMR provide detailed information about the

chemical environment of the hydrogen and carbon atoms, respectively.

¹H NMR Spectroscopy
The ¹H NMR spectrum provides information on the number of different types of protons, their

electronic environments, and their proximity to other protons.

Experimental Protocol: ¹H NMR

Sample Preparation: Dissolve approximately 5-10 mg of dry N-(4-nitrophenyl)phthalimide
in ~0.7 mL of a deuterated solvent (e.g., CDCl₃ or DMSO-d₆) in a standard 5 mm NMR tube.

Internal Standard: Tetramethylsilane (TMS) is typically used as the internal standard (δ =

0.00 ppm).

Data Acquisition: Acquire the spectrum on a 400 MHz or higher field NMR spectrometer.

Parameters: Standard acquisition parameters include a 30-degree pulse angle, a relaxation

delay of 1-2 seconds, and a sufficient number of scans (e.g., 16-64) to achieve a good

signal-to-noise ratio.
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Processing: Process the raw data (Free Induction Decay - FID) by applying a Fourier

transform, followed by phase and baseline correction.

¹H NMR Spectral Data

The following data was obtained in CDCl₃ at 600 MHz.[1]

Chemical Shift
(δ) ppm

Multiplicity
Coupling
Constant (J)
Hz

Integration Assignment

8.38 - 8.36 m (d) ~8.8 Hz 2H H-2', H-6'

8.00 dd 5.4, 3.0 2H H-9, H-10

7.85 dd 5.5, 3.1 2H H-8, H-11

7.63 d 8.8 2H H-3', H-5'

Interpretation of the ¹H NMR Spectrum

The spectrum displays four distinct signals in the aromatic region (7.5-8.5 ppm), consistent with

the molecular structure.

Nitrophenyl Protons: The protons on the 4-nitrophenyl ring form a classic AA'BB' system,

which often appears as two distinct doublets.

The signal at 8.37 ppm is assigned to protons H-2' and H-6'. These protons are ortho to

the strongly electron-withdrawing nitro (NO₂) group, which deshields them significantly,

shifting their resonance far downfield.

The signal at 7.63 ppm is assigned to protons H-3' and H-5'. These protons are meta to

the nitro group and ortho to the phthalimide nitrogen. They couple with their ortho

neighbors (H-2'/H-6'), resulting in a doublet with a typical ortho coupling constant of ~8.8

Hz.

Phthalimide Protons: The protons on the phthalimide ring also form a symmetrical AA'BB'

system.
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The signals at 8.00 ppm (H-9, H-10) and 7.85 ppm (H-8, H-11) are characteristic of the

phthalimide moiety. The deshielding is caused by the adjacent carbonyl groups. Each

signal appears as a doublet of doublets (dd) due to coupling with one ortho and one meta

proton.

¹³C NMR Spectroscopy
¹³C NMR spectroscopy provides information about the carbon skeleton of the molecule. While

specific, experimentally verified data for N-(4-nitrophenyl)phthalimide was not located in the

searched literature, a predicted spectrum can be constructed based on established principles

and data from analogous structures.

Experimental Protocol: ¹³C NMR

Sample Preparation: Dissolve approximately 20-50 mg of the compound in ~0.7 mL of a

deuterated solvent (e.g., CDCl₃ or DMSO-d₆).

Data Acquisition: Acquire the spectrum on a 100 MHz or higher spectrometer, typically using

a proton-decoupled pulse sequence to ensure each unique carbon appears as a singlet.

Parameters: A longer relaxation delay (e.g., 2-5 seconds) may be necessary, especially for

quaternary carbons. A larger number of scans is required compared to ¹H NMR due to the

low natural abundance of the ¹³C isotope.

Expected ¹³C NMR Spectral Data (Predicted)
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Chemical Shift (δ) ppm
(Predicted)

Carbon Assignment Rationale

~167 C=O (Imide)
Carbonyl carbons are highly

deshielded.

~148 C-4' (C-NO₂)

Quaternary carbon attached to

the electron-withdrawing NO₂

group.

~138 C-1' (C-N)
Quaternary carbon attached to

the imide nitrogen.

~135 C-9, C-10
Aromatic CH carbons in the

phthalimide ring.

~132 C-7a, C-11a
Quaternary carbons of the

phthalimide ring fusion.

~129 C-3', C-5'
Aromatic CH carbons ortho to

the imide linkage.

~125 C-8, C-11
Aromatic CH carbons in the

phthalimide ring.

~124 C-2', C-6'
Aromatic CH carbons ortho to

the NO₂ group.

Interpretation of the Expected ¹³C NMR Spectrum

Due to the molecule's symmetry, only 8 distinct signals are expected:

Carbonyl Carbons: A single signal for the two equivalent imide carbonyl carbons is expected

at the lowest field (~167 ppm).

Quaternary Carbons: Three signals for the four quaternary carbons are anticipated: C-4'

(attached to the nitro group), C-1' (attached to the imide nitrogen), and the two equivalent

carbons at the phthalimide ring fusion (C-7a, C-11a).
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Aromatic CH Carbons: Four signals for the eight CH carbons are expected, corresponding to

the four pairs of chemically equivalent protons identified in the ¹H NMR spectrum.

Infrared (IR) Spectroscopy
IR spectroscopy is used to identify the functional groups present in a molecule by measuring

the absorption of infrared radiation at specific wavenumbers corresponding to the vibrations of

chemical bonds.

Experimental Protocol: FT-IR (KBr Pellet)

Sample Preparation: Grind a small amount (~1-2 mg) of the dry sample with ~100-200 mg of

dry, spectroscopic grade potassium bromide (KBr) using an agate mortar and pestle until a

fine, homogeneous powder is obtained.

Pellet Formation: Place the powder into a pellet press and apply high pressure to form a thin,

transparent KBr pellet.

Data Acquisition: Place the pellet in the sample holder of an FT-IR spectrometer and acquire

the spectrum, typically over the range of 4000-400 cm⁻¹. A background spectrum of an

empty sample holder or a pure KBr pellet should be run first.

Characteristic IR Absorption Bands

While a complete experimental spectrum was not available, the key functional groups in N-(4-
nitrophenyl)phthalimide produce highly characteristic absorption bands.
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Wavenumber
(cm⁻¹)

Vibration Type Functional Group Intensity

~1780-1795
C=O Symmetric

Stretch
Imide Medium

~1710-1735
C=O Asymmetric

Stretch
Imide Strong

~1590-1610 C=C Stretch Aromatic Ring Medium

~1510-1530
N-O Asymmetric

Stretch
Nitro (NO₂) Strong

~1340-1350
N-O Symmetric

Stretch
Nitro (NO₂) Strong

~1360-1390 C-N Stretch Imide Medium

Interpretation of the IR Spectrum

The IR spectrum is a powerful confirmation of the compound's identity.

Imide Carbonyls: The most prominent features for the phthalimide group are the two

carbonyl (C=O) stretching bands. The asymmetric stretch is typically very strong and

appears at a lower wavenumber (~1710-1735 cm⁻¹), while the symmetric stretch is of

medium intensity and appears at a higher wavenumber (~1780-1795 cm⁻¹). The presence of

these two distinct bands is a hallmark of a cyclic imide.

Nitro Group: The presence of the nitro group is unequivocally confirmed by two strong

absorption bands corresponding to its asymmetric (~1510-1530 cm⁻¹) and symmetric

(~1340-1350 cm⁻¹) stretching vibrations.

Aromatic Ring: Aromatic C=C stretching vibrations are expected in the 1450-1610 cm⁻¹

region. Aromatic C-H stretching vibrations would appear above 3000 cm⁻¹.

Mass Spectrometry (MS)
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Mass spectrometry is an analytical technique that measures the mass-to-charge ratio (m/z) of

ions. It provides the exact molecular weight of the compound and valuable information about its

structure through the analysis of fragmentation patterns.

Experimental Protocol: Electron Ionization (EI-MS)

Sample Introduction: A small amount of the sample is introduced into the mass spectrometer,

often via a direct insertion probe or after separation by Gas Chromatography (GC).

Ionization: The sample is vaporized and bombarded with a high-energy electron beam

(typically 70 eV), causing the molecule to lose an electron and form a positively charged

molecular ion (M⁺•).

Fragmentation: The high energy of EI causes the molecular ion to fragment into smaller,

characteristic ions.

Analysis: The ions are separated by a mass analyzer (e.g., a quadrupole) based on their m/z

ratio and detected.

Mass Spectrometry Data

The molecular formula of N-(4-nitrophenyl)phthalimide is C₁₄H₈N₂O₄, with a molecular weight

of 268.22 g/mol .

m/z Value Ion Interpretation

268 [M]⁺• Molecular Ion

222 [M - NO₂]⁺ Loss of a nitro group

148 [C₈H₄O₂N]⁺ Phthalimide cation radical

122 [C₆H₄NO₂]⁺ Nitrophenyl cation radical

104 [C₇H₄O]⁺ Benzoyl cation fragment

76 [C₆H₄]⁺ Benzyne radical cation

Interpretation of the Mass Spectrum
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The mass spectrum provides direct evidence of the molecular weight and key structural

components.[2]

Molecular Ion: The peak at m/z 268 corresponds to the intact molecular ion [C₁₄H₈N₂O₄]⁺•,

confirming the molecular weight of the compound.

Fragmentation Pathway: The high-energy ionization process induces fragmentation,

providing structural clues. A common fragmentation pathway involves the cleavage of the

weakest bonds and the loss of stable neutral molecules.

A primary fragmentation is the loss of the nitro group (NO₂, 46 Da), leading to a fragment

at m/z 222.

Cleavage of the N-phenyl bond can lead to fragments corresponding to the phthalimide

cation at m/z 148 and the nitrophenyl cation at m/z 122.

Further fragmentation of the phthalimide portion can lead to the characteristic benzoyl-

type fragment at m/z 104 and the benzyne fragment at m/z 76.

N-(4-nitrophenyl)phthalimide
[M]⁺•

m/z = 268

[M - NO₂]⁺
m/z = 222- NO₂

Phthalimide Cation
m/z = 148

Cleavage

Nitrophenyl Cation
m/z = 122

Cleavage

[C₇H₄O]⁺
m/z = 104

- CO [C₆H₄]⁺•
m/z = 76

- CO

Click to download full resolution via product page

Caption: Plausible fragmentation pathway for N-(4-nitrophenyl)phthalimide in EI-MS.

Conclusion
The comprehensive analysis using NMR, IR, and Mass Spectrometry provides a self-validating

system for the structural confirmation of N-(4-nitrophenyl)phthalimide. ¹H NMR spectroscopy

precisely maps the proton environments, confirming the substitution patterns on both aromatic
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rings. Mass spectrometry verifies the molecular weight and reveals characteristic fragmentation

patterns consistent with the proposed structure. While direct experimental ¹³C NMR and IR data

were not available in the cited literature, analysis of the expected signals based on known

chemical principles strongly supports the structure. The combination of these techniques

provides researchers with a robust and reliable dataset for the unequivocal identification and

quality assessment of N-(4-nitrophenyl)phthalimide.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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